N-Benzyl-9-pentyl-9H-purin-6-amine
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Overview
Description
N-Benzyl-9-pentyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H21N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-pentyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl bromide and pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-pentyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-pentyl-9H-purin-6-oxide, while substitution with an amine could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-Benzyl-9-pentyl-9H-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-9-pentyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9H-purin-6-amine: A similar compound with a benzyl group but lacking the pentyl group.
N-Benzyl-9-pentyl-9H-purin-6-oxide: An oxidized derivative of N-Benzyl-9-pentyl-9H-purin-6-amine.
N-Benzyl-9-pentyl-9H-purin-6-thiol: A thiol derivative with a sulfur atom replacing the oxygen in the purine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pentyl groups enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets .
Properties
CAS No. |
64498-15-3 |
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Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-benzyl-9-pentylpurin-6-amine |
InChI |
InChI=1S/C17H21N5/c1-2-3-7-10-22-13-21-15-16(19-12-20-17(15)22)18-11-14-8-5-4-6-9-14/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,18,19,20) |
InChI Key |
HBHCKSJYIPCVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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